

STR-V-53 dosage and administration guidelines

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Compound of Interest

Compound Name: STR-V-53

Cat. No.: B12371438

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Application Notes and Protocols: STR-V-53

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Introduction

STR-V-53 is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3-binding groove of Bcl-2, **STR-V-53** disrupts the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, leading to the activation of the intrinsic apoptotic pathway in cancer cells. These application notes provide detailed protocols for the in vitro and in vivo evaluation of **STR-V-53**, along with recommended dosage and administration guidelines for preclinical studies.

In Vitro Studies

Cell Viability Assays

Objective: To determine the cytotoxic effects of **STR-V-53** on cancer cell lines.

Protocol:

- Cell Culture: Culture cancer cell lines (e.g., RS4;11, a B-cell acute lymphoblastic leukemia line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- **Cell Seeding:** Seed cells in 96-well plates at a density of 1×10^4 cells per well and allow them to attach overnight.
- **Compound Treatment:** Prepare a stock solution of **STR-V-53** in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.1 nM to 10 μ M). The final DMSO concentration should not exceed 0.1%.
- **Incubation:** Treat the cells with varying concentrations of **STR-V-53** and incubate for 72 hours.
- **Viability Assessment:** Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
- **Data Analysis:** Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Table 1: In Vitro Cytotoxicity of **STR-V-53**

Cell Line	IC50 (nM)
RS4;11	8

Apoptosis Assays

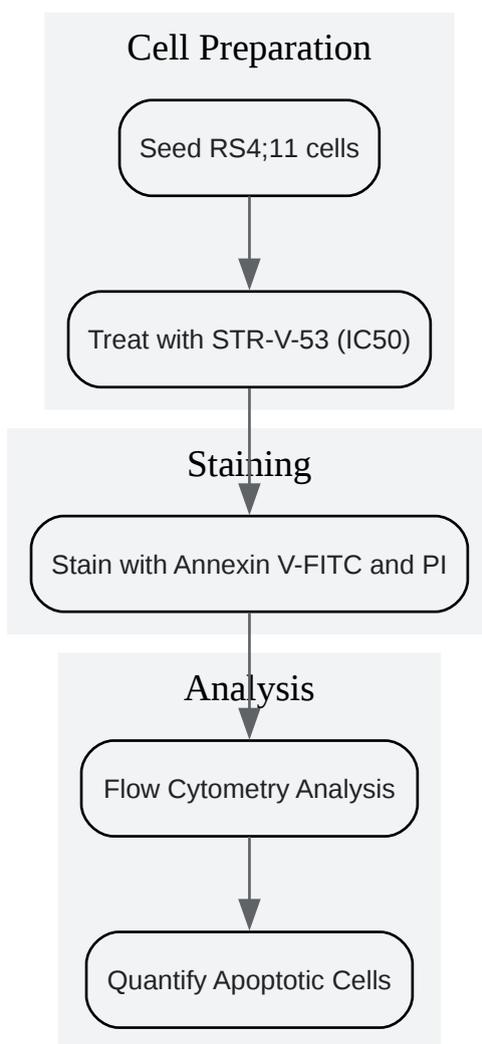
Objective: To confirm that **STR-V-53** induces apoptosis in cancer cells.

Protocol:

- **Cell Treatment:** Treat RS4;11 cells with **STR-V-53** at its IC50 concentration for 24 hours.
- **Apoptosis Staining:** Stain the cells with Annexin V-FITC and propidium iodide (PI) using a commercial kit (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences) following the manufacturer's protocol.

- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
- Data Analysis: Quantify the percentage of apoptotic cells.

Workflow for In Vitro Apoptosis Assay



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Caption: Workflow for assessing apoptosis induction by **STR-V-53**.

In Vivo Studies

Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of **STR-V-53** in a preclinical model.

Protocol:

- Animal Model: Use female immunodeficient mice (e.g., NOD/SCID).
- Tumor Implantation: Subcutaneously implant 5×10^6 RS4;11 cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-200 mm³).
- Randomization: Randomize mice into vehicle control and treatment groups.
- Drug Administration:
 - Vehicle: Prepare a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% Phosal 50 PG.
 - **STR-V-53**: Prepare a formulation of **STR-V-53** in the vehicle.
 - Administer **STR-V-53** orally (PO) once daily at the specified dose.
- Monitoring: Monitor tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Table 2: Recommended In Vivo Dosage for **STR-V-53**

Parameter	Value
Dose	100 mg/kg
Route of Administration	Oral (PO)
Frequency	Once daily
Vehicle	10% Ethanol, 30% PEG400, 60% Phosal 50 PG

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of **STR-V-53** in mice.

Protocol:

- Drug Administration: Administer a single dose of **STR-V-53** to mice via the intended clinical route (e.g., oral gavage).
- Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Plasma Preparation: Process blood samples to obtain plasma.
- Bioanalysis: Analyze the concentration of **STR-V-53** in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Calculate key pharmacokinetic parameters.

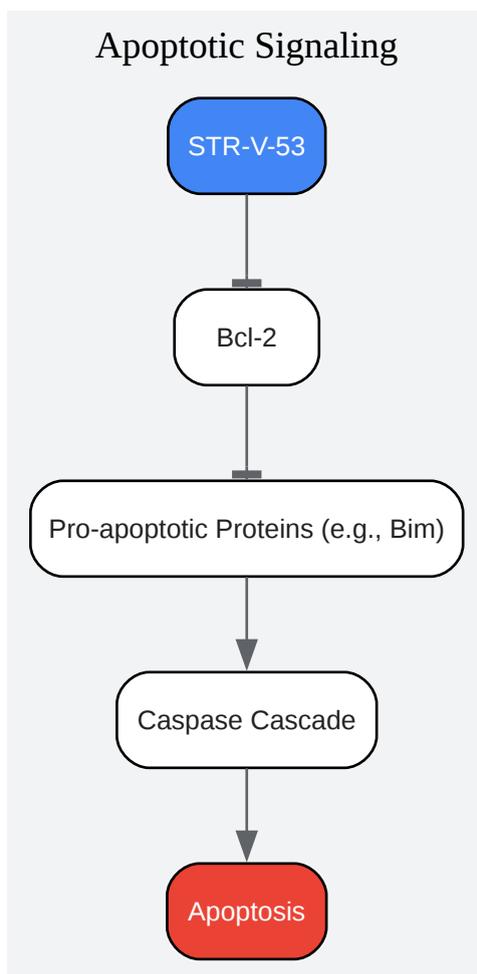
Table 3: Pharmacokinetic Parameters of **STR-V-53** in Mice

Parameter	Oral Administration (100 mg/kg)
C _{max} (µg/mL)	4.7
T _{max} (h)	4
AUC (µg·h/mL)	70
Half-life (t _{1/2}) (h)	7

Signaling Pathway

STR-V-53 functions by inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the release of pro-apoptotic proteins, which in turn activate the caspase cascade, ultimately resulting in programmed cell death.

Signaling Pathway of **STR-V-53**



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Caption: **STR-V-53** inhibits Bcl-2, leading to apoptosis.

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